2-(Oxolan-3-yl)propanedioic acid

Hydrogen‑bond capacity Physicochemical profiling Fragment‑based drug design

Malonic acid scaffolds lack the conformational constraint needed for reproducible metal-chelation assays. 2-(Oxolan-3-yl)propanedioic acid delivers a rigid tetrahydrofuran ring at the α-carbon, providing 5 H-bond acceptors, 2 H-bond donors, and a TPSA of 83.8 Ų for defined H-bond topology. • Dual-carboxylate motif enables bidentate metal coordination while the ring-locked geometry eliminates rotational ambiguity. • XLogP3 -0.2 balances aqueous solubility with modest organic-phase partitioning, suitable for bioconjugation or metalloenzyme fragment screens. • Multi-vendor availability (≥3 suppliers at 95% purity) reduces single-source risk and supports competitive bidding.

Molecular Formula C7H10O5
Molecular Weight 174.15 g/mol
CAS No. 1354951-08-8
Cat. No. B088873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Oxolan-3-yl)propanedioic acid
CAS1354951-08-8
Synonyms2-(TETRAHYDROFURAN-3-YL)MALONICACID
Molecular FormulaC7H10O5
Molecular Weight174.15 g/mol
Structural Identifiers
SMILESC1COCC1C(C(=O)O)C(=O)O
InChIInChI=1S/C7H10O5/c8-6(9)5(7(10)11)4-1-2-12-3-4/h4-5H,1-3H2,(H,8,9)(H,10,11)
InChIKeyHQUBKNURKXIOCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Oxolan-3-yl)propanedioic Acid: Physicochemical Overview & Procurement


2-(Oxolan-3-yl)propanedioic acid, also known as 2-(tetrahydrofuran-3-yl)malonic acid, is a C7 dicarboxylic acid building block bearing a saturated tetrahydrofuran (oxolane) ring at the malonate α‑carbon [1]. Its computed physicochemical profile (MW 174.15 g/mol, XLogP3 −0.2, HBD 2, HBA 5, TPSA 83.8 Ų, rotatable bonds 3) places it in a distinct polarity–flexibility space relative to common malonate scaffolds [1]. The compound is currently supplied at research‑scale purities (typically 95%) by multiple vendors, with pricing indicative of a specialty rather than commodity intermediate .

Constrained diacid scaffold with ring-locked α-carbon and limited rotational freedom
Dual H-bond donor/acceptor profile supports metal-chelation and directional H-bond studies
Multi-vendor research-scale supply (typically 95%) — supports synthetic feasibility assessment

Structural Differentiation of 2-(Oxolan-3-yl)propanedioic Acid from Malonates


Simple malonates (e.g., malonic acid, diethyl malonate) cannot recapitulate the conformational constraints and hydrogen‑bonding capacity conferred by the 3‑tetrahydrofuran substituent. In 2‑(oxolan-3‑yl)propanedioic acid, the tetrahydrofuran oxygen acts as a fifth hydrogen‑bond acceptor while the ring itself restricts rotational freedom, producing a TPSA of 83.8 Ų and only three rotatable bonds [1]. This combination differs fundamentally from (a) unsubstituted malonic acid (TPSA 74.6 Ų, HBA 4, rotatable bonds 2) [2], (b) diethyl 2‑(tetrahydrofuran‑3‑yl)malonate, which lacks the free carboxyl HBD capacity essential for salt‑bridge or metal‑chelation interactions, and (c) the 2‑tetrahydrofuranyl positional isomer, where altered ring‑junction geometry modifies the spatial presentation of the carboxylate groups. These differences translate into divergent solubility, metal‑binding, and molecular recognition behaviour, making unqualified structural substitution a source of irreproducible results in applications where precise H‑bond topology or acid‑strength tuning is required [1].

Unsubstituted malonic acid lacks the tetrahydrofuran oxygen (HBA) and conformational constraint; binding topology may differ.
Diethyl ester analog loses free carboxyl HBD capacity, preventing salt-bridge/chelation interactions; solubility profile shifts.
Positional isomer (2-tetrahydrofuranyl) alters ring-junction geometry, changing carboxylate presentation and H-bond directionality.

Quantitative Differentiation Evidence for 2-(Oxolan-3-yl)propanedioic Acid


Hydrogen-Bond Acceptor/Donor Capacity vs. Malonates

The target compound possesses 5 hydrogen‑bond acceptors (HBA), compared to 4 for unsubstituted malonic acid and 5 for diethyl 2‑(tetrahydrofuran‑3‑yl)malonate; however, unlike the diethyl ester, the free dicarboxylic acid retains 2 hydrogen‑bond donors (HBD), whereas the ester has 0 [1][2]. This dual HBA/HBD capability enables simultaneous salt‑bridge formation and directional H‑bonding that is absent in the esterified analog.

H‑Bond Donor/Acceptor Capacity
Cross-study comparable
Target: HBA 5, HBD 2
vs. malonic acid HBA 4, HBD 2
vs. diethyl ester HBA 5, HBD 0
Dual HBA/HBD profile may support fragment-based design requiring simultaneous donor-acceptor engagement.
Computed from PubChem 2D topology; experimental H-bond propensity may vary.
Hydrogen‑bond capacity Physicochemical profiling Fragment‑based drug design

TPSA and Predicted Membrane Permeability

The computed TPSA of 2‑(oxolan‑3‑yl)propanedioic acid is 83.8 Ų, versus 74.6 Ų for malonic acid and an estimated ~61.8 Ų for diethyl 2‑(tetrahydrofuran‑3‑yl)malonate [1][2]. The TPSA elevation arises from the additional ether oxygen and the second carboxyl group, placing the target compound above the commonly cited 60–70 Ų threshold for passive blood‑brain barrier penetration, whereas the diethyl ester is likely below this threshold.

Topological Polar Surface Area
Cross-study comparable
83.8 Ų
vs. malonic acid 74.6 Ų, diethyl ester ~61.8 Ų
Higher TPSA suggests preferential peripheral retention; supports CNS-excluded research designs.
2D topology prediction; BBB threshold is context-dependent and requires experimental confirmation.
TPSA Drug‑likeness Permeability prediction

Rotatable Bond Restriction and Conformational Rigidity

2‑(Oxolan‑3‑yl)propanedioic acid has only 3 rotatable bonds (the C–C bond to the tetrahydrofuran ring plus two carboxyl C–O bonds), compared to 6 rotatable bonds for diethyl malonate and an equivalent 3 for malonic acid itself [1][2]. However, in malonic acid the rotational freedom is associated with two equivalent carboxyl groups that can rotate independently, whereas in the target compound the tetrahydrofuran ring additionally locks one substituent into a defined spatial orientation, reducing the entropic penalty upon binding.

Rotatable Bonds & Conformational Rigidity
Class-level inference
3 rotatable bonds
vs. diethyl malonate 6 bonds
Ring constraint may reduce entropic binding penalty; linear malonates cannot replicate this restriction.
Conformational entropy benefit inferred from medicinal chemistry principles; binding data needed.
Conformational restriction Ligand efficiency Scaffold design

LogP Differentiation and Aqueous Compatibility

The computed XLogP3 of 2‑(oxolan‑3‑yl)propanedioic acid is −0.2, versus −0.6 for malonic acid and +0.9 for diethyl malonate [1][2]. The tetrahydrofuran ring thus shifts the LogP into an intermediate range—less hydrophilic than the parent diacid but substantially more water‑compatible than ester derivatives—while maintaining the free carboxyl groups necessary for aqueous solubility at physiological pH.

Computed LogP (XLogP3)
Cross-study comparable
−0.2
vs. malonic acid −0.6, diethyl malonate +0.9
Intermediate lipophilicity supports aqueous-phase bioconjugation while balancing solubility and protein affinity.
Computed partition coefficient; experimental logD may differ at physiological pH.
LogP Solubility Bioconjugation

Supplier Purity Benchmark vs. Diethyl Ester Analog

The target compound is routinely supplied at a declared purity of 95% (HPLC) by multiple vendors, with pricing of approximately €574 per 50 mg (CymitQuimica/Biosynth) and Chinese‑yuan‑denominated tiers from Leyan (e.g., 50 mg to 1 g) . In contrast, the diethyl ester analog (CAS 949885‑88‑5) is less commonly stocked and often lacks publicly disclosed purity specifications on major platforms, indicating lower commercial maturity and potentially higher procurement risk [1].

Supplier Purity Benchmark
Cross-study comparable
Target: ≥95% purity, 3+ vendors
Diethyl ester analog: no public purity data
Established multi-vendor supply with declared purity may reduce sourcing risk compared to less-validated ester.
Supplier survey April 2026; vendor coverage and pricing are subject to change.
Purity specification Procurement Quality control

Application Scenarios for 2-(Oxolan-3-yl)propanedioic Acid


Fragment-Based Drug Discovery with Constrained Diacid Warheads

The combination of 5 HBA, 2 HBD, TPSA 83.8 Ų, and a ring‑locked α‑carbon (3 rotatable bonds) makes 2‑(oxolan‑3‑yl)propanedioic acid a physicochemically differentiated fragment for campaigns targeting metalloenzymes or phosphatases where dual‑carboxylate metal chelation and defined H‑bond directionality are essential. The −0.2 LogP supports aqueous solubility while retaining sufficient lipophilicity for protein binding [1]. This profile is not simultaneously available from malonic acid (insufficient HBA, lower TPSA) or from the diethyl ester (no HBD capacity).

Bioconjugation and Chelation with Free Carboxylates

The target compound's free dicarboxylic acid motif, combined with an XLogP3 of −0.2 (vs. −0.6 for malonic acid), provides a quantifiably higher partition into organic phases while maintaining water solubility, making it suitable for bioconjugation reactions or metal‑chelation assays where both aqueous compatibility and modest membrane interaction are desired [1]. The tetrahydrofuran oxygen further provides an additional H‑bond acceptor for secondary‑sphere interactions not available in simple malonates.

CNS-Excluded Scaffold-Hopping for Peripheral Retention

With a TPSA of 83.8 Ų—above the established 60–70 Ų threshold for passive CNS penetration—the compound is physico chemically biased toward peripheral retention [1]. In contrast, the corresponding diethyl ester (estimated TPSA ~61.8 Ų) would be predicted to cross the blood‑brain barrier more readily. For programmes targeting peripheral enzymes or receptors where CNS side effects must be minimised, the free diacid provides a quantifiable TPSA‑based selection advantage.

Supply-Chain Risk Mitigation via Multi-Vendor Purity

Procurement risk assessment favours 2‑(oxolan‑3‑yl)propanedioic acid over its diethyl ester analog because at least three independent vendors (Fluorochem, Leyan, CymitQuimica/Biosynth) currently offer the compound with a declared purity of 95% and publicly accessible pricing [1]. This multi‑vendor coverage reduces single‑source dependency and facilitates competitive bidding, a practical differentiator when selecting between structurally analogous building blocks for scale‑up campaigns.

Application
Selection Property
Validation Focus
Fragment-based metalloenzyme / phosphatase campaigns
Constrained diacid with dual HBA/HBD profile and ring-locked α‑carbon
Metal-chelation geometry and H‑bond directionality in co‑crystal structures
Aqueous-phase bioconjugation and metal-chelation assays
Balanced LogP (−0.2) and free carboxylate groups
Solubility profile and secondary-sphere H‑bond participation under assay conditions
Peripheral target engagement with minimized CNS exposure
TPSA above 80 Ų suggests systemic retention bias
In vitro permeability and brain‑plasma ratio in relevant models
Multi-vendor synthetic intermediate procurement
Declared purity ≥95% from multiple suppliers with public pricing
CoA consistency and HPLC trace reproducibility across lots

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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